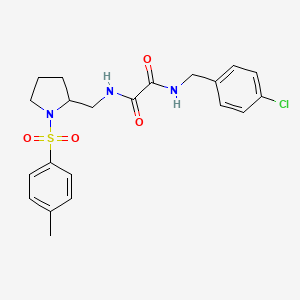
N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves multi-step chemical reactions, often starting with basic molecular building blocks such as pyrrolidinone, benzene, and chlorobenzene. These compounds are known for forming solid addition compounds through charge-transfer interactions, where the benzene or chlorobenzene acts as electron acceptors (Domańska & Letcher, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide showcases a complex architecture, including hydrogen bonding and extended supramolecular networks. For example, the molecule of N,N'-bis(4-pyridylmethyl)oxalamide shows an inversion center in the middle of the oxalamide group, leading to extended hydrogen-bonded networks (Lee, 2010).
Chemical Reactions and Properties
The reactivity of these compounds is often determined by their functional groups, such as oxalamide, which can participate in various chemical reactions including hydrogen bonding and charge-transfer interactions. For instance, the preparation and characterization of related compounds demonstrate intricate reactions leading to novel structures with specific antagonist properties (Bi, 2014).
Physical Properties Analysis
Physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of chemical compounds under different conditions. The solid and liquid equilibria of related compounds provide insights into their stability and phase behaviors (Domańska & Letcher, 2000).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for comprehending a compound's potential applications and safety. The synthesis and structural studies of compounds like N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide reveal detailed information on their reactivity and interactions with various chemicals, leading to a better understanding of their chemical behavior (Padhi & Manivannan, 2006).
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Model Compounds for Natural Coenzymes
One study focused on the spectroscopic investigation of dihydronicotinamides, which are structurally similar to the compound of interest. These compounds were synthesized as model compounds for natural coenzymes and systematically studied through NMR, UV/VIS absorption, and fluorescence spectroscopy. The findings revealed insights into the conformation and electronic structures of these compounds, which are essential for understanding their reactivity and potential applications in mimicking or interfering with natural biochemical processes (Fischer, Fleckenstein, & Hönes, 1988).
Inhibitors of Biological Processes
Another study described the synthesis and evaluation of benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop anti-obesity drugs. These compounds, including structural elements akin to the one , were evaluated for their ability to modulate feeding behavior through their interaction with neuropeptide receptors, showcasing the potential of such molecules in therapeutic applications (Zarrinmayeh et al., 1998).
Glycolic Acid Oxidase Inhibitors
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase provided insights into the design of potent, competitive inhibitors for specific enzymes. This study highlighted the importance of specific functional groups for enzymatic inhibition, which could be relevant for understanding how modifications in compounds like "N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide" might affect their biological activity (Rooney et al., 1983).
Enhancement of Neutralizing Antibodies against HIV-1
A study on the enhancement of neutralizing antibodies against HIV-1 through the binding of CD4 mimetic compounds highlighted the potential of small molecules to modulate the immune response to viral infections. Compounds that can mimic the interaction between viral proteins and their cellular receptors may offer a pathway to novel therapeutic strategies against viruses (Yoshimura et al., 2010).
Novel Synthetic Approaches and Compound Formation
Research on a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors demonstrated innovative methods in organic synthesis, potentially applicable to a wide range of compound classes including "N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide" (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-15-4-10-19(11-5-15)30(28,29)25-12-2-3-18(25)14-24-21(27)20(26)23-13-16-6-8-17(22)9-7-16/h4-11,18H,2-3,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKPRNUIBNEMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

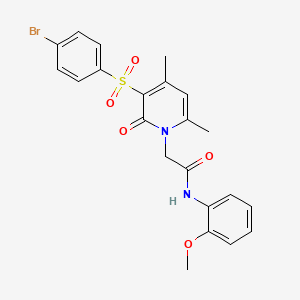
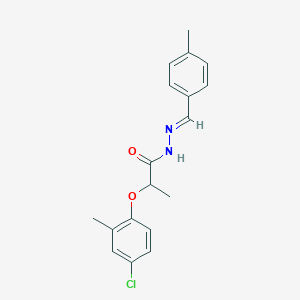
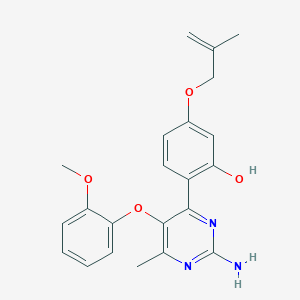
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)
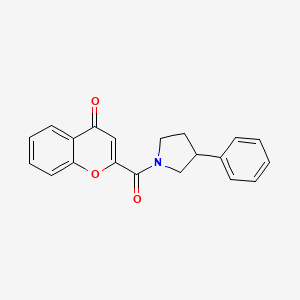
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)

![6-Tert-butyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2483814.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2483815.png)
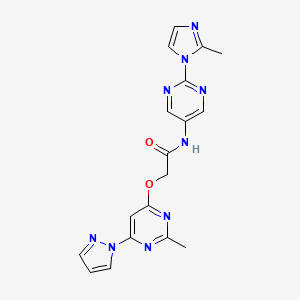

![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2483822.png)
![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)